molecular formula C10H19BO3 B6257361 (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol CAS No. 118013-75-5

(2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

Cat. No.: B6257361
CAS No.: 118013-75-5
M. Wt: 198.1
InChI Key:
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Description

(2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is an organoboron compound that features a boronate ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis from (2R)-but-3-en-2-ol

      Starting Material: (2R)-but-3-en-2-ol

      Reagents: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a base such as potassium carbonate

      Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

  • Industrial Production Methods

      Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the product.

Chemical Reactions Analysis

Types of Reactions

  • Suzuki-Miyaura Cross-Coupling

      Reagents: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate)

      Conditions: Typically performed in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

      Products: Formation of biaryl or substituted alkenes.

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or sodium periodate.

      Conditions: Mild to moderate temperatures, often in aqueous or mixed solvent systems.

      Products: Conversion to corresponding alcohols or ketones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Typically performed in anhydrous solvents at low temperatures.

      Products: Reduction of the double bond or boronate ester group.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Biology and Medicine

    Drug Development: Utilized in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Bioconjugation: Employed in the modification of biomolecules for imaging or therapeutic purposes.

Industry

    Material Science: Used in the development of advanced materials, including polymers and nanomaterials.

    Agriculture: Involved in the synthesis of agrochemicals that improve crop yield and resistance to pests.

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in drug development or polymerization in material science.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-amine: Similar structure but with an amine group, used in different coupling reactions.

    (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-thiol: Contains a thiol group, offering different reactivity and applications.

Uniqueness

The unique combination of the boronate ester and the (2R)-but-3-en-2-ol backbone provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required.

By understanding the properties and applications of (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol, researchers can leverage its unique characteristics to advance various fields of science and industry.

Properties

CAS No.

118013-75-5

Molecular Formula

C10H19BO3

Molecular Weight

198.1

Purity

95

Origin of Product

United States

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